molecular formula C16H24ClNO5 B13762485 Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride CAS No. 67465-32-1

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride

Cat. No.: B13762485
CAS No.: 67465-32-1
M. Wt: 345.8 g/mol
InChI Key: NDIXNZOYIHXERB-UHFFFAOYSA-N
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Description

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride is a chemical compound that belongs to the class of malonate esters It is characterized by the presence of an aminoethyl group and a p-methoxyphenyl group attached to the malonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for generating the enolate ion from diethyl malonate.

    Alkyl Halides: Used for alkylation reactions.

    Hydrochloric Acid: Used for hydrolysis reactions.

Major Products Formed

    Substituted Malonates: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.

    Material Science: Explored for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The aminoethyl group can participate in nucleophilic substitution reactions, while the malonate backbone can undergo decarboxylation under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonate ester without the aminoethyl and p-methoxyphenyl groups.

    Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Ethyl Acetoacetate: Another malonate ester with different substituents.

Properties

CAS No.

67465-32-1

Molecular Formula

C16H24ClNO5

Molecular Weight

345.8 g/mol

IUPAC Name

[4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride

InChI

InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H

InChI Key

NDIXNZOYIHXERB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-]

Origin of Product

United States

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